molecular formula C₂₉H₄₇N₃O₄S B1140238 [3S-(3R,4aR,8aR,2'S,3'S)]-2-[3'-N-t-Boc-amino-2'-hydroxy-4'-(phenyl)thio]butyldecahydroisoquinoline-3-N-t-butylcarboxamide CAS No. 1217629-57-6

[3S-(3R,4aR,8aR,2'S,3'S)]-2-[3'-N-t-Boc-amino-2'-hydroxy-4'-(phenyl)thio]butyldecahydroisoquinoline-3-N-t-butylcarboxamide

Cat. No.: B1140238
CAS No.: 1217629-57-6
M. Wt: 533.77
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Description

This compound is a stereochemically complex molecule featuring a decahydroisoquinoline core with a t-butylcarboxamide group at position 3 and a Boc-protected amino-hydroxy-phenylthio substituent at position 2. Its structure is optimized for pharmacological stability and target binding, likely in antiviral or protease inhibition contexts. The Boc (tert-butyloxycarbonyl) group enhances metabolic stability by protecting the amino moiety from enzymatic degradation, while the phenylthio group may influence lipophilicity and receptor interactions .

Properties

IUPAC Name

tert-butyl N-[(2R,3R)-4-[(3S,4aS,8aS)-3-(tert-butylcarbamoyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylsulfanylbutan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H47N3O4S/c1-28(2,3)31-26(34)24-16-20-12-10-11-13-21(20)17-32(24)18-25(33)23(30-27(35)36-29(4,5)6)19-37-22-14-8-7-9-15-22/h7-9,14-15,20-21,23-25,33H,10-13,16-19H2,1-6H3,(H,30,35)(H,31,34)/t20-,21+,23-,24-,25+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAYMVYNHFPZOOB-PZNJWVMQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1CC2CCCCC2CN1CC(C(CSC3=CC=CC=C3)NC(=O)OC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)NC(=O)[C@@H]1C[C@@H]2CCCC[C@@H]2CN1C[C@H]([C@H](CSC3=CC=CC=C3)NC(=O)OC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H47N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

533.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [3S-(3R,4aR,8aR,2'S,3'S)]-2-[3'-N-t-Boc-amino-2'-hydroxy-4'-(phenyl)thio]butyldecahydroisoquinoline-3-N-t-butylcarboxamide (CAS No. 1217629-57-6) is a complex organic molecule with potential biological activity. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Molecular Structure

  • Molecular Formula : C24H39N3O2S
  • Molecular Weight : 433.65 g/mol
  • Structural Features : The molecule contains a decahydroisoquinoline backbone, a t-Boc protected amino group, and a phenyl thioether moiety, which are critical for its biological interactions.

Solubility and Stability

The compound is soluble in various organic solvents such as acetone, chloroform, and methanol, indicating its potential application in biological assays where organic solvents are used as media.

Research indicates that the compound may interact with specific biological targets due to its structural features:

  • Enzyme Inhibition : The presence of the thioether group suggests potential inhibition of enzymes involved in redox reactions.
  • Receptor Binding : The isoquinoline structure is known for interacting with various receptors in the central nervous system, which may lead to neuroactive effects.

Case Studies and Research Findings

  • Antitumor Activity : A study demonstrated that derivatives of decahydroisoquinolines exhibit cytotoxic effects against various cancer cell lines. The specific compound was tested against human breast cancer cells (MCF-7) and showed significant inhibition of cell proliferation .
  • Neuroprotective Effects : Another investigation into similar compounds suggested that they possess neuroprotective properties by modulating neurotransmitter levels and reducing oxidative stress in neuronal cultures . This could imply that our compound may have similar effects due to its structural analogies.
  • Anti-inflammatory Properties : Preliminary studies have indicated that related isoquinoline compounds can reduce inflammation markers in vitro. The mechanism may involve the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Comparative Biological Activity Table

Activity TypeCompound TestedEffect ObservedReference
AntitumorDecahydroisoquinolineSignificant cytotoxicity
NeuroprotectionIsoquinoline derivativesReduced oxidative stress
Anti-inflammatoryRelated isoquinolinesDecreased cytokine levels

Scientific Research Applications

Pharmacological Potential

Research indicates that compounds similar to decahydroisoquinoline derivatives exhibit various pharmacological activities, including:

  • Antidepressant Effects : Isoquinoline derivatives have been studied for their potential antidepressant properties due to their action on neurotransmitter systems.
  • Anti-inflammatory Activity : Some derivatives have shown promise as anti-inflammatory agents through inhibition of specific pathways involved in inflammation.

Drug Development

The unique structure of this compound allows for modifications that can enhance its bioavailability and therapeutic efficacy. For instance:

  • Prodrug Design : The N-t-butylcarboxamide moiety can be modified to improve solubility and absorption.
  • Targeted Delivery Systems : The phenylthio group may facilitate binding to specific receptors or transporters, enhancing targeted drug delivery.

Enzyme Inhibition Studies

Recent studies have focused on the compound's ability to inhibit key enzymes involved in various diseases:

  • 5-Lipoxygenase Inhibition : In silico docking studies suggest that similar compounds can act as inhibitors of 5-lipoxygenase, a target for anti-inflammatory drugs .
Activity Target Enzyme Potential Application
Anti-inflammatory5-LipoxygenaseTreatment of inflammatory diseases
Neurotransmitter modulationVarious neurotransmitter receptorsAntidepressant therapies

Case Study 1: Synthesis and Characterization

A study highlighted the synthesis of decahydroisoquinoline derivatives, confirming their structure through techniques like NMR and LC-MS. The synthesized compounds were evaluated for their biological activity, showing promising results as inhibitors of specific enzymes related to inflammation .

Case Study 2: In Silico Studies

In silico molecular docking studies demonstrated that modifications to the phenylthio group could enhance binding affinity to target enzymes. These findings suggest pathways for further optimization of the compound's structure to improve its pharmacological profile .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs, emphasizing structural variations, physicochemical properties, and biological implications:

Compound Name / Identifier Molecular Formula Molecular Weight (g/mol) CAS Number Key Features Activity/Synthesis Notes
Target Compound: [3S-(3R,4aR,8aR,2'S,3'S)]-2-[3'-N-t-Boc-amino-2'-hydroxy-4'-(phenyl)thio]butyldecahydroisoquinoline-3-N-t-butylcarboxamide C32H49N3O5S (estimated) ~612.8 (estimated) Not explicitly provided Boc-protected amino, phenylthio, t-butylcarboxamide Likely protease inhibitor; Boc enhances stability under acidic conditions .
CBz Analog: [3S-(3S,4aS,8aS,2’R,3’R)]-2-[3’-N-CBz-amino-2’-hydroxy-4’-(phenyl)thio]butyldecahydroisoquinoline-3-N-t-butylcarboxamide C32H45N3O4S 587.8 159878-04-3 CBz (carbobenzoxy) instead of Boc CBz requires hydrogenation for deprotection; lower metabolic stability than Boc .
Methanesulfonamido-Naphthalene Derivative C38H52N4O6S2 748.97 159878-30-5 Methanesulfonamido, naphthalene sulfinyl Higher lipophilicity; potential HIV protease inhibition (Saquinavir/Nelfinavir analog) .
Amino Derivative: (3S,4aS,8aS)-2-[(2R,3S)-3-Amino-2-hydroxy-4-phenylbutyl]-N-(1,1-dimethylethyl)decahydro-3-isoquinolinecarboxamide C24H39N3O2 401.58 136522-17-3 Free amino group instead of Boc Increased reactivity; prone to oxidative metabolism .
Phthalimido Analog C34H44N3O5S (estimated) ~630.8 (estimated) Not explicitly provided Phthalimido protecting group Bulkier group may hinder target binding; synthesized via reductive amination .

Key Structural and Functional Differences

  • Protecting Groups: Boc vs. CBz: Boc is acid-labile, making it suitable for oral drug delivery, while CBz requires catalytic hydrogenation for removal, complicating synthesis .
  • Substituent Effects: Naphthalene Sulfinyl Group (CAS 159878-30-5): Enhances binding to hydrophobic enzyme pockets (e.g., HIV protease) but may reduce aqueous solubility . Phenylthio vs.
  • Synthetic Routes: The Boc-protected target compound likely follows a multi-step route involving Boc-amino intermediate coupling, while the phthalimido analog uses reductive amination (yields ~70–80% reported) .

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